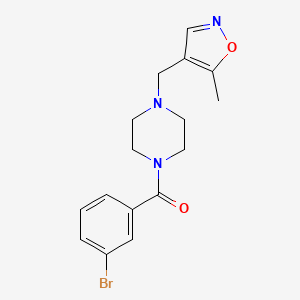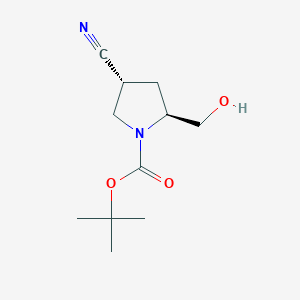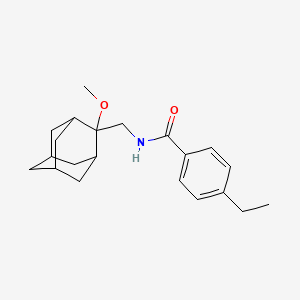
4-(Cyclobutylmethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for 4-(Cyclobutylmethyl)benzaldehyde is 1S/C12H14O/c13-9-12-6-4-11 (5-7-12)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2 . This code provides a standardized way to represent the compound’s molecular structure.Aplicaciones Científicas De Investigación
Organic Synthesis
4-(Cyclobutylmethyl)benzaldehyde: is utilized in organic synthesis as an intermediate for the preparation of various chemical compounds. Its reactivity as an aldehyde makes it a valuable precursor in the synthesis of heterocyclic compounds, which are often used in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 4-(Cyclobutylmethyl)benzaldehyde may serve as a building block for the synthesis of potential therapeutic agents. It has been explored for its role in enhancing the absorption of drugs with low oral bioavailability, thus improving their efficacy .
Material Science
The compound’s unique structure is of interest in material science, particularly in the development of novel organic materials with specific electronic or photonic properties. It could be used to modify the characteristics of polymers or create new types of organic semiconductors .
Environmental Science
Research into the environmental impact of chemical compounds includes 4-(Cyclobutylmethyl)benzaldehyde . Studies may focus on its degradation products, potential toxicity, and methods for its detection and removal from environmental samples .
Analytical Chemistry
In analytical chemistry, 4-(Cyclobutylmethyl)benzaldehyde can be used as a standard or reagent in various analytical methods. Its well-defined properties allow for its use in calibration curves and as a reference compound in spectroscopy and chromatography .
Food Industry
While not directly used as a food additive, derivatives of benzaldehyde, which share a structural similarity with 4-(Cyclobutylmethyl)benzaldehyde , are commonly used for flavoring. Research may explore its derivatives for potential use as flavoring agents .
Cosmetic Industry
In the cosmetic industry, benzaldehyde derivatives are used for their fragrance4-(Cyclobutylmethyl)benzaldehyde could be investigated for its use in perfumes or as a scent in skincare products, considering its structural relation to benzaldehyde .
Industrial Applications
The compound’s role in industrial applications may include its use as a synthetic intermediate in the production of dyes, resins, or other large-volume chemicals. Its reactivity and stability under various conditions make it a candidate for industrial-scale chemical reactions .
Safety and Hazards
The safety information available indicates that 4-(Cyclobutylmethyl)benzaldehyde may pose some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, H315, H319, H332, and H335 . These statements indicate potential hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .
Mecanismo De Acción
Target of Action
Benzaldehyde, a structurally similar compound, has been shown to target cellular antioxidation systems
Mode of Action
Benzaldehyde, a structurally similar compound, has been shown to bind chemically to cellular macromolecules, particularly to free amino groups . This interaction could potentially lead to disruption of cellular functions, but further studies are needed to confirm this for 4-(Cyclobutylmethyl)benzaldehyde.
Biochemical Pathways
Benzaldehyde has been shown to disrupt cellular antioxidation systems , which could potentially lead to oxidative stress and subsequent cellular damage
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution
Result of Action
If it shares a similar mechanism of action with benzaldehyde, it could potentially lead to disruption of cellular antioxidation systems and subsequent cellular damage
Action Environment
It is known that the compound is stable at room temperature , which could potentially influence its efficacy and stability under different environmental conditions
Propiedades
IUPAC Name |
4-(cyclobutylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12-6-4-11(5-7-12)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIOLZRXHLQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethyl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


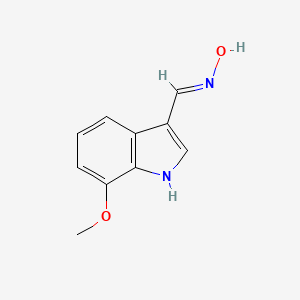

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)
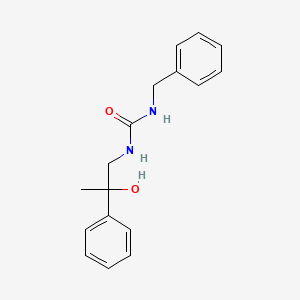
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)
![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

